Arabinósido de azomicina

Descripción general

Descripción

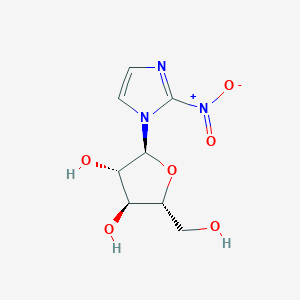

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is a compound that has garnered significant interest in the fields of medicinal chemistry and radiopharmaceuticals. It is a nucleoside analog, where the ribose moiety is replaced by arabinose, featuring an inverted configuration of the hydroxyl group at the C2’ position. This structural modification imparts unique biological properties to the compound, making it a valuable candidate for various therapeutic applications .

Aplicaciones Científicas De Investigación

Cancer Therapy

Azomycin arabinoside has been extensively studied for its potential in cancer treatment, particularly in targeting hypoxic tumor cells. Its mechanism involves:

- Selective Targeting : It binds to hypoxic regions within tumors, enhancing the cytotoxic effects of radiation therapy. This selectivity allows for reduced damage to normoxic tissues.

- Mechanism of Action : The compound undergoes bioreduction by nitroreductases within hypoxic cells, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing cytotoxic effects through cross-linking and strand breaks.

Radiopharmaceutical Applications

The compound's ability to target hypoxic cells makes it a promising candidate for radiopharmaceuticals:

- Imaging and Therapy : By labeling azomycin arabinoside with radioactive isotopes, it can be used for imaging hypoxic tumors and delivering targeted radiation therapy.

- Biochemical Pathways : It influences pathways such as the glyoxalase system and the ascorbate-glutathione pathway, which are crucial for cellular detoxification and homeostasis.

Biochemical Research

Azomycin arabinoside serves as a valuable tool in biochemical studies:

- Cellular Processes : It is utilized to probe biological pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

- Enzyme Interactions : The compound interacts with various enzymes and proteins, including glucose transporter 1 (GLUT1), facilitating its uptake into cells.

Synthetic Chemistry

In synthetic chemistry, azomycin arabinoside is used as a precursor for developing other nucleoside analogs:

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and nucleophilic substitution, allowing for the synthesis of derivatives with potential therapeutic applications.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of azomycin arabinoside on various cancer cell lines under hypoxic conditions. Results indicated significant cytotoxicity against tumor cells while sparing normal cells:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 6.92 | 99.98 |

| A549 | 8.99 | 100.07 |

| DU145 | 7.89 | 99.93 |

| MCF7 | 8.26 | 100.39 |

This selectivity underscores its potential as a targeted therapy in oncology.

Case Study 2: Mechanistic Insights

Research has shown that azomycin arabinoside induces apoptosis in hypoxic tumor cells by activating caspase pathways and arresting the cell cycle at the S phase. This mechanism highlights its role in mitochondrial-dependent apoptosis pathways, making it a candidate for combination therapies with chemotherapeutic agents.

Mecanismo De Acción

Target of Action

Azomycin arabinoside primarily targets tumor hypoxia . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy .

Mode of Action

Azomycin arabinoside interacts with its targets by binding to hypoxic regions of the tumor . This interaction allows the compound to be selectively taken up by hypoxic cells, making it a potential candidate for hypoxia imaging .

Biochemical Pathways

For instance, it may affect the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is known that the compound exhibits rapid distribution throughout the body and is excreted via both the hepatobiliary and renal routes . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of azomycin arabinoside’s action primarily involve its interaction with hypoxic cells. The compound’s ability to bind to these cells can lead to changes in cellular processes, potentially influencing the growth and survival of the tumor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of azomycin arabinoside. For instance, the level of hypoxia in the tumor environment can affect the compound’s uptake by cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

Análisis Bioquímico

Biochemical Properties

Azomycin arabinoside plays a crucial role in biochemical reactions, particularly in the context of hypoxic tumor environments. It interacts with several enzymes and proteins, including glucose transporter 1 (GLUT1) and various nitroreductases. The interaction with GLUT1 facilitates the uptake of Azomycin arabinoside into cells, where it undergoes bioreduction by nitroreductases. This reduction process converts Azomycin arabinoside into reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cytotoxic effects .

Cellular Effects

Azomycin arabinoside exerts significant effects on various types of cells and cellular processes. In hypoxic tumor cells, it enhances the cytotoxic effects of radiation therapy by selectively targeting hypoxic regions. This compound influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. Additionally, Azomycin arabinoside affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA damage .

Molecular Mechanism

The molecular mechanism of Azomycin arabinoside involves its bioreduction by cellular nitroreductases, resulting in the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing cross-linking and strand breaks. This binding interaction inhibits DNA replication and transcription, leading to cell death. Furthermore, Azomycin arabinoside can activate various stress response pathways, including the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azomycin arabinoside change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that Azomycin arabinoside can induce sustained cytotoxic effects in hypoxic tumor cells, with minimal impact on normoxic cells. This selective toxicity makes it a promising candidate for targeted cancer therapy .

Dosage Effects in Animal Models

The effects of Azomycin arabinoside vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively targets hypoxic tumor cells. At higher doses, Azomycin arabinoside can cause adverse effects, including hematopoietic toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

Azomycin arabinoside is involved in several metabolic pathways, primarily related to its bioreduction and subsequent interactions with cellular macromolecules. The compound is metabolized by nitroreductases, which convert it into reactive intermediates. These intermediates can further interact with enzymes involved in DNA repair and replication, leading to the inhibition of these processes. Additionally, Azomycin arabinoside can affect metabolic flux and metabolite levels by inducing oxidative stress and disrupting cellular homeostasis .

Transport and Distribution

The transport and distribution of Azomycin arabinoside within cells and tissues are mediated by specific transporters and binding proteins. GLUT1 plays a crucial role in the uptake of Azomycin arabinoside into cells, particularly in hypoxic tumor cells. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects. The distribution of Azomycin arabinoside is influenced by its interactions with cellular macromolecules and its ability to penetrate cell membranes .

Subcellular Localization

Azomycin arabinoside exhibits specific subcellular localization, which is essential for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with DNA and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct Azomycin arabinoside to specific compartments. The subcellular localization of Azomycin arabinoside is critical for its ability to induce DNA damage and disrupt cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azomycin arabinoside typically involves the condensation of azomycin with arabinose. One common method is the use of a multi-enzymatic cascade, which includes the use of nucleoside phosphorylases to catalyze the reaction between azomycin and arabinose . The reaction conditions often require careful optimization of enzyme dosages, inorganic phosphate concentrations, and NADP+ regeneration to achieve high yields.

Industrial Production Methods

Industrial production of azomycin arabinoside can be scaled up using biocatalysis. This method leverages the efficiency of enzymes to produce the compound in large quantities. The process involves the use of bioreactors where the reaction conditions are meticulously controlled to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azomycin arabinoside can yield azomycin arabinose, while reduction can produce azomycin arabinol .

Comparación Con Compuestos Similares

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole can be compared with other nucleoside analogs such as:

Vidarabine: Another arabinoside with antiviral properties.

Fludarabine: Used in the treatment of hematological malignancies.

Spongouridine: Known for its antitumor activity.

Uniqueness

What sets azomycin arabinoside apart is its unique structure, which allows for selective targeting of hypoxic tumor cells. This makes it particularly useful in radiopharmaceutical applications, where it can be labeled with radioactive isotopes for imaging and therapy .

Actividad Biológica

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (also referred to as Azomycin arabinoside) is a nucleoside analog that has gained attention in medicinal chemistry for its unique structural properties and potential therapeutic applications, particularly in oncology and infectious diseases. This compound features an arabinose sugar moiety, which alters its biological interactions compared to other nucleosides.

The biological activity of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is primarily attributed to its ability to target hypoxic regions within tumors. Hypoxia is a common characteristic of solid tumors, leading to resistance against conventional therapies. The compound selectively binds to these hypoxic areas, where it undergoes bioreduction by nitroreductases, resulting in the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins .

Biochemical Pathways

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole influences several biochemical pathways:

- Glyoxalase System : It may modulate the glyoxalase system, which is crucial for detoxifying reactive oxygen species (ROS).

- Ascorbate-Glutathione Pathway : This pathway is vital for maintaining cellular redox balance and mitigating oxidative stress.

- Cell Cycle Regulation : The compound disrupts DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole reveals rapid distribution throughout the body, with excretion occurring via both hepatobiliary and renal routes. Its uptake is facilitated by glucose transporter 1 (GLUT1), particularly in hypoxic tumor cells .

Antitumor Effects

Research indicates that 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole enhances the cytotoxic effects of radiation therapy. By selectively targeting hypoxic tumor cells, it increases the efficacy of radiotherapy, potentially improving patient outcomes in cancer treatment .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been explored for its antimicrobial properties. Studies suggest that it may possess activity against various pathogens, making it a candidate for further investigation as an antiviral or antibacterial agent .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole in different biological contexts:

Propiedades

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.